
4,5-Didehydro-Brimonidin
Übersicht
Beschreibung
4,5-Didehydro Brimonidine is a chemical compound known for its significant applications in various scientific fields. It is also known by other names such as 5-Bromo-N-(2-imidazolin-2-yl)-6-quinoxalinamine and Brimonidine . This compound has a molecular formula of C11H10BrN5 and a molecular weight of 292.13 g/mol .
Wissenschaftliche Forschungsanwendungen
Ocular Applications
Glaucoma and Ocular Hypertension Treatment
Brimonidine, including its derivatives like 4,5-Didehydro Brimonidine, is widely recognized for its efficacy in lowering intraocular pressure (IOP). It acts by reducing aqueous humor production and increasing uveoscleral outflow. Clinical studies have demonstrated that brimonidine maintains its ocular hypotensive effects over extended treatment periods, making it a reliable option for patients with open-angle glaucoma and ocular hypertension .
Neuroprotective Effects
Research indicates that brimonidine may exert neuroprotective effects on retinal ganglion cells under stress conditions such as elevated IOP. In vitro studies have shown that it can protect neuronal cells from glutamate-induced cytotoxicity, suggesting a potential role in preventing secondary neuronal degeneration associated with glaucoma . Further investigations are warranted to fully elucidate these neuroprotective mechanisms.
Anti-Inflammatory Properties
Brimonidine has been shown to possess significant anti-inflammatory effects. In various in vivo models, it demonstrated the ability to inhibit edema and reduce inflammation. This property is particularly relevant in treating conditions characterized by excessive vascular response such as rosacea, where brimonidine has been clinically validated to improve facial redness by inducing vasoconstriction of superficial blood vessels .
Case Studies and Clinical Insights
Case Study: Accidental Intoxication in Children
One notable case involved a toddler who experienced transient encephalopathy due to accidental ingestion of brimonidine eye drops. The child's plasma concentration of brimonidine was significantly higher than that typically observed in adults following ocular administration. This incident highlighted the importance of careful dosing and monitoring when using brimonidine in pediatric populations .
Clinical Trials for Rosacea Treatment
In clinical trials focused on treating facial erythema associated with rosacea, brimonidine demonstrated a significant reduction in redness compared to placebo controls. Patients reported improved skin appearance within hours of application, indicating its rapid action as a topical treatment for inflammatory skin conditions .
Potential Risks and Considerations
Despite its therapeutic benefits, the use of brimonidine is not without risks. Adverse effects such as sedation, hypotension, and respiratory depression have been reported, particularly in young children . Therefore, careful consideration of patient demographics and monitoring during treatment is crucial.
Wirkmechanismus
Mode of Action
4,5-Didehydro Brimonidine, as an alpha-2 adrenergic agonist, binds preferentially to alpha-2 adrenoceptors over alpha-1 receptors . Upon binding, it inhibits the activity of adenylate cyclase, leading to a reduction in cyclic AMP levels . This results in a decrease in aqueous humor production by the ciliary body .
Biochemical Pathways
The activation of the alpha-2 adrenergic receptor by 4,5-Didehydro Brimonidine leads to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP . This affects the production of aqueous humor, a fluid in the eye that, in excess, can increase intraocular pressure .
Pharmacokinetics
The pharmacokinetics of 4,5-Didehydro Brimonidine has been evaluated in animal models . Following intravitreal administration, the drug was found to distribute into the retina, vitreous, aqueous humor, and plasma, indicating targeted drug delivery to the retina . The duration of drug release was observed to be between 30-92 days in animal models .
Result of Action
The primary result of 4,5-Didehydro Brimonidine’s action is the reduction of intraocular pressure . By decreasing the production of aqueous humor and increasing its outflow, the drug effectively lowers intraocular pressure . This makes it a valuable treatment for conditions like glaucoma and ocular hypertension .
Biochemische Analyse
Biochemical Properties
It is known that it is involved in the jasmonate signaling pathway, which plays a crucial role in the determination of flowering time .
Cellular Effects
The cellular effects of 4,5-Didehydro Brimonidine are not well-documented. Related compounds such as Brimonidine have been shown to have significant effects on cells. For example, Brimonidine has been shown to have hypnotic and analgesic effects after systemic administration . It also has been shown to reduce the development of form-deprivation myopia in animal models .
Molecular Mechanism
The molecular mechanism of 4,5-Didehydro Brimonidine is not well-documented. Brimonidine, a related compound, is an α2 adrenergic agonist. α2 agonists, through the activation of a G protein-coupled receptor, inhibit the activity of adenylate cyclase. This reduces cAMP and hence aqueous humor production by the ciliary body .
Temporal Effects in Laboratory Settings
A related compound, Brimonidine, has been shown to have a significant effect on the development of form-deprivation myopia in animal models over time .
Dosage Effects in Animal Models
A related compound, Brimonidine, has been shown to have a significant effect on the development of form-deprivation myopia in animal models at different dosages .
Metabolic Pathways
It is known that it is involved in the jasmonate signaling pathway .
Transport and Distribution
A related compound, Brimonidine, has been shown to be transported in retinal pigment epithelium (RPE) in bovine RPE-choroid explants and polarized ARPE-19 cells .
Subcellular Localization
Related compounds such as Brimonidine have been shown to have significant effects on cells, suggesting that they may have specific subcellular localizations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Didehydro Brimonidine typically involves the reaction of 6-aminoquinoxaline with bromine and imidazole derivatives under controlled conditions . The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the temperature maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Didehydro Brimonidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can lead to the formation of substituted quinoxalines.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Hydrogen peroxide (H2O2)
- Potassium permanganate (KMnO4)
- Sodium borohydride (NaBH4)
- Lithium aluminum hydride (LiAlH4)
- Various halides and nucleophiles .
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine
- Brimonidine tartrate
Uniqueness
4,5-Didehydro Brimonidine stands out due to its high selectivity for α2 adrenoceptors and its dual mechanism of action in reducing aqueous humor production and increasing scleral outflow . This makes it particularly effective in the treatment of glaucoma compared to other similar compounds .
Biologische Aktivität
4,5-Didehydro Brimonidine is a derivative of brimonidine, a highly selective alpha-2 adrenergic agonist primarily used in the treatment of glaucoma and ocular hypertension. This compound exhibits unique biological activities that warrant a detailed exploration of its pharmacological profile, mechanisms of action, therapeutic applications, and potential side effects.
- Molecular Formula : C11H8BrN5
- Molecular Weight : 290.12 g/mol
4,5-Didehydro Brimonidine functions mainly as an alpha-2 adrenergic receptor agonist. Its mechanism involves:
- Vasoconstriction : By binding to alpha-2 receptors, it induces vasoconstriction in blood vessels, which is beneficial in reducing facial erythema associated with rosacea and lowering intraocular pressure (IOP) in glaucoma patients .
- Neuroprotection : This compound has shown protective effects on neuronal cells, potentially mitigating secondary degeneration in conditions like glaucoma through enhanced survival mechanisms .
Efficacy in Ocular Conditions
Clinical studies have demonstrated the efficacy of brimonidine (and its derivatives) in managing IOP:
- Intraocular Pressure Reduction : In a randomized clinical trial, brimonidine was shown to reduce mean IOP by approximately 23% within three hours post-administration .
- Comparison with Other Treatments : Studies comparing brimonidine with dorzolamide indicated similar efficacy in lowering IOP, with brimonidine potentially offering better patient tolerance due to fewer side effects such as ocular stinging .
Anti-inflammatory Properties
Brimonidine exhibits anti-inflammatory effects in various models:
- In Vivo Studies : In mouse models, it has been shown to reduce edema and inflammation .
- Human Skin Models : Brimonidine demonstrated significant improvements in redness reduction for patients with moderate to severe rosacea within three hours post-application .
Pharmacokinetics
The pharmacokinetic profile of 4,5-Didehydro Brimonidine reveals several key characteristics:
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | 46 ± 62 pg/mL |
Area Under Curve (AUC) | 417 ± 264 pg·hr/mL |
Time to Peak Concentration | 1 to 4 hours |
Volume of Distribution | Not established |
Brimonidine is primarily metabolized in the liver and does not significantly accumulate in plasma upon repeated topical application .
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy and safety of brimonidine formulations:
- Brimonidine vs. Dorzolamide Study :
- Long-term Efficacy Study :
Eigenschaften
IUPAC Name |
5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-6H,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXZFBTUCZEINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC3=NC=CN3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151110-15-5 | |
Record name | 4,5-Didehydro brimonidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151110155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-DIDEHYDRO BRIMONIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ344QNP7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.